molecular formula C36H48N2O8 B1259517 Benzoxazomycin

Benzoxazomycin

Cat. No. B1259517
M. Wt: 636.8 g/mol
InChI Key: QOCVCLXEQORBEY-APUNVNHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoxazomycin is a natural product found in Streptomyces seoulensis with data available.

Scientific Research Applications

1. Antimicrobial and Anticancer Properties

Benzoxazole derivatives, including benzoxazomycin, have been studied extensively for their antimicrobial and anticancer properties. Research has shown that these compounds exhibit significant biological activity, with potential applications in treating infectious diseases and cancer. For instance, a study by Guzow et al. (2021) explored a large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton to find new antimicrobial and anticancer agents. Their research revealed that many of these compounds have antifungal properties and exhibit toxicity to both normal and cancer cells, with some showing higher toxicity to cancer cells, indicating their potential as future anticancer agents (Guzow, Mulkiewicz, Obuchowski, & Wiczk, 2021).

2. Bioactive Compounds Synthesis

Another significant application is in the synthesis of bioactive compounds. Srivastava et al. (2015) described a novel approach for creating benzoxazole-linked triazoles, which demonstrated potent Gram-negative antibacterial activity and significant cytotoxicity against various cancer cell lines. This indicates the scope of benzoxazole derivatives as therapeutic agents in medical science (Srivastava, Aggarwal, & Jain, 2015).

3. Novel Antibiotic Discovery

The discovery of new antibiotics is another critical area of research involving benzoxazomycin. An example is caboxamycin, a benzoxazole antibiotic found to exhibit inhibitory activity against Gram-positive bacteria, selected human tumor cell lines, and the enzyme phosphodiesterase (Hohmann et al., 2009).

4. Anti-Quorum Sensing Agents

Benzoxazole derivatives have also been explored as anti-quorum sensing agents. Miandji et al. (2012) synthesized a series of 1,3-benzoxazol-2(3H)-one derivatives and found that they inhibit the quorum sensing system in specific bacterial strains, suggesting their potential as new anti-pathogenic drugs (Miandji et al., 2012).

5. Biosynthetic Gene Cluster Identification

Research in genomics has led to the identification of benzoxazole alkaloid-encoding biosynthetic gene clusters. Cheng et al. (2023) identified such a cluster in Micromonospora sp., leading to the discovery of new benzoxazole alkaloids with moderate antibacterial activity (Cheng et al., 2023).

properties

Product Name

Benzoxazomycin

Molecular Formula

C36H48N2O8

Molecular Weight

636.8 g/mol

IUPAC Name

[(4E,10E,12Z)-6,22-dihydroxy-16-methoxy-5,7-dimethyl-18-oxo-25-oxa-19-azatetracyclo[12.9.2.015,19.020,24]pentacosa-1(24),4,10,12,20,22-hexaen-8-yl] 2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H48N2O8/c1-21-12-11-15-25-18-26(39)19-27-34(25)45-29(32-30(44-4)20-31(40)38(27)32)17-10-6-9-16-28(22(2)33(21)41)46-36(43)23(3)37-35(42)24-13-7-5-8-14-24/h6,9-10,12,17-19,22-24,28-30,32-33,39,41H,5,7-8,11,13-16,20H2,1-4H3,(H,37,42)/b9-6+,17-10-,21-12+

InChI Key

QOCVCLXEQORBEY-APUNVNHRSA-N

Isomeric SMILES

CC1C(C/C=C/C=C\C2C3C(CC(=O)N3C4=CC(=CC(=C4O2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C5CCCCC5

Canonical SMILES

CC1C(CC=CC=CC2C3C(CC(=O)N3C4=CC(=CC(=C4O2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C5CCCCC5

synonyms

benzoxazomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazomycin
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